N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with furan-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the thiazole and furan moieties . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication .
Comparison with Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide can be compared with other thiazole derivatives, such as:
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has a similar structure but contains a bromine atom, which may enhance its biological activity.
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: This compound features a benzodiazole moiety, which may confer different biological properties.
2-FLUORO-N-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE: This compound contains a fluorine atom and a benzamide group, which may result in unique chemical and biological characteristics.
This compound stands out due to its specific combination of thiazole and furan moieties, which contribute to its unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-6-5-10-9(14-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
InChI Key |
ATYMTSQESJVQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.